6-Iodo-1-methyl-1H-indazole
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Overview
Description
6-Iodo-1-methyl-1H-indazole is a chemical compound with the CAS Number: 1214899-83-8 . It has a molecular weight of 258.06 and a linear formula of C8H7IN2 . It is typically stored in a dark place, sealed in dry, at room temperature . It is used as an intermediate to synthesize inhibitors of Chk1 .
Synthesis Analysis
The synthesis of indazoles, including 6-Iodo-1-methyl-1H-indazole, involves various methods such as 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Other methods include CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides .Molecular Structure Analysis
The molecular structure of 6-Iodo-1-methyl-1H-indazole is represented by the linear formula C8H7IN2 . The compound is solid in physical form .Chemical Reactions Analysis
The chemical reactions involving 6-Iodo-1-methyl-1H-indazole are complex and involve several steps. For instance, Revill P. and co-worker synthesized Axitinib by iodination of 6-iodo-1H-indazole to give 3,6-di iodo- 1H-indazole, which on further reaction with 2- mercapto-N-methylbenzenesulfinamide gives 2- (3-iodo-1Hindazol-6-ylthio)-N-methylbenzamide .Physical And Chemical Properties Analysis
6-Iodo-1-methyl-1H-indazole is a solid at room temperature . It has a molecular weight of 258.06 . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Field: Medicinal Chemistry
- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
- Methods : The synthesis of indazoles involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Results : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Field: Chemical Synthesis
Field: Anticancer Research
- Application : A series of 6-substituted aminoindazole derivatives were designed, synthesized, and evaluated for bio-activities . These compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials, and the important anticancer activity of the indazole scaffold .
- Results : One of the compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36), exhibited potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 mM in human colorectal cancer cells (HCT116) .
Field: Chemical Synthesis
Field: Antihypertensive Research
- Application : Indazole-containing heterocyclic compounds have been found to have antihypertensive properties . This means they can be used in the treatment of high blood pressure.
Field: Anti-Inflammatory Research
Safety And Hazards
properties
IUPAC Name |
6-iodo-1-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBWRJCBLYMZHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)I)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680929 |
Source
|
Record name | 6-Iodo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-1-methyl-1H-indazole | |
CAS RN |
1214899-83-8 |
Source
|
Record name | 6-Iodo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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